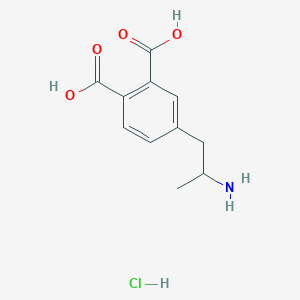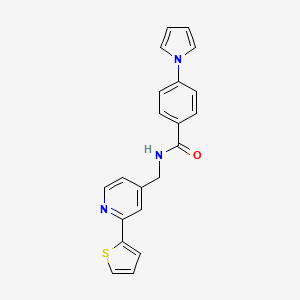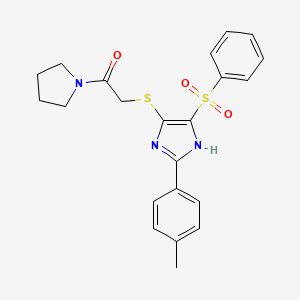![molecular formula C13H14N2O3S2 B2920647 N-[4-(methylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide CAS No. 692762-36-0](/img/structure/B2920647.png)
N-[4-(methylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(methylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide, also known as MSTA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Antimicrobial Agents
Lastly, they show high antimicrobial activity against various microbial infections, making them valuable in the development of new antimicrobial drugs.
Each application mentioned above could potentially be an area where “N-[4-(methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide” is utilized, given its structural relation to thiophene derivatives .
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for antiproliferative activity against human cancer cell lines . This suggests that the compound could potentially target proteins or enzymes involved in cell proliferation.
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the clonal formation and migration of cancer cells . This suggests that the compound might interact with its targets to induce cell cycle arrest, thereby inhibiting the proliferation of cells.
Biochemical Pathways
Similar compounds have been found to promote the accumulation of reactive oxygen species in cells . This suggests that the compound might affect pathways related to oxidative stress and apoptosis.
Result of Action
Similar compounds have been found to induce apoptosis in a concentration-dependent and time-dependent manner . This suggests that the compound might lead to programmed cell death as a result of its action.
Propriétés
IUPAC Name |
N-[4-(methylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-14-20(17,18)12-6-4-10(5-7-12)15-13(16)9-11-3-2-8-19-11/h2-8,14H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYGRIXXTRMFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


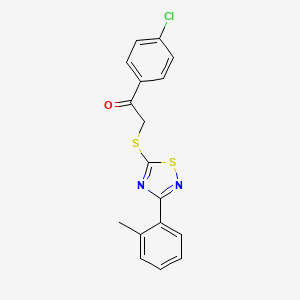
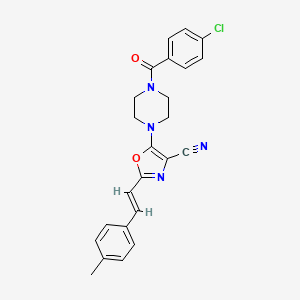
![{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2920568.png)
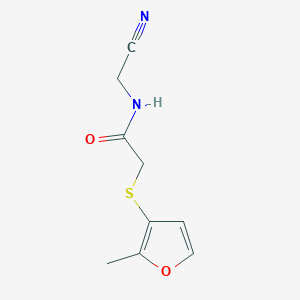
![N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2920571.png)
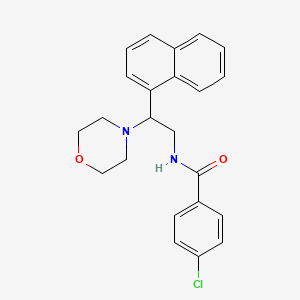
![Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2920575.png)
![N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2920580.png)
![1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2920581.png)

